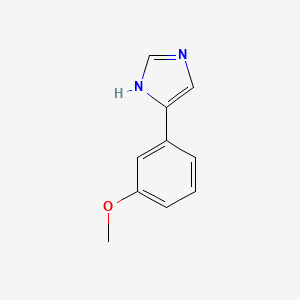

4-(3-Methoxyphenyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-4-2-3-8(5-9)10-6-11-7-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMJZDBEIHGNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621569 | |

| Record name | 5-(3-Methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53848-01-4 | |

| Record name | 5-(3-Methoxyphenyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53848-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Methoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Pathways for 4 3 Methoxyphenyl 1h Imidazole

Established Synthetic Routes for Imidazole (B134444) Nuclei

The foundational methods for constructing the imidazole core have been adapted and refined over many years. These classical routes provide the bedrock upon which more modern, optimized syntheses are built.

Multi-Component Reaction Strategies (e.g., Debus-Radziszewski Type Reactions)

The Debus-Radziszewski reaction, first reported in 1858, is a cornerstone of imidazole synthesis. ijprajournal.com This multi-component reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgscribd.com This one-pot synthesis is valued for its efficiency in creating trisubstituted imidazoles from simple starting materials. ijprajournal.com

The general mechanism proceeds in two conceptual stages. First, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde, followed by cyclization and oxidation to yield the final imidazole ring. wikipedia.orgscribd.com While effective, the classical Debus-Radziszewski synthesis can sometimes be limited by modest yields and the formation of side products. ijprajournal.com For the synthesis of 4-(3-Methoxyphenyl)-1H-imidazole, this would involve the reaction of a suitable dicarbonyl, 3-methoxybenzaldehyde (B106831), and ammonia.

Modern adaptations of this reaction have sought to improve yields and expand its scope. rsc.org These modifications often involve the use of catalysts and alternative reaction media, which are discussed in subsequent sections.

Condensation Reactions Involving Aromatic Aldehydes and Ammonium (B1175870) Acetate (B1210297)

A widely utilized and versatile method for synthesizing 2,4,5-trisubstituted imidazoles involves the condensation of an aromatic aldehyde, a 1,2-diketone (like benzil), and ammonium acetate in glacial acetic acid. ijsrp.orgnih.gov Ammonium acetate serves as the source of ammonia for the formation of the imidazole ring. This approach is a variation of the Debus-Radziszewski synthesis and has been successfully used to produce a wide array of imidazole derivatives. ijsrp.org

For the specific synthesis of this compound, this method would be adapted by reacting 3-methoxybenzaldehyde with a suitable α-dicarbonyl compound and ammonium acetate. The reaction is typically refluxed in glacial acetic acid, offering a straightforward procedure with readily available reagents. ijsrp.org The use of ammonium acetate is often favored due to its ease of handling compared to gaseous ammonia.

Condensation of Amidines with α-Halo Ketones

The reaction between an amidine and an α-halo ketone is a well-established and highly effective route for the synthesis of 2,4-disubstituted imidazoles. semanticscholar.orgorgsyn.org This method offers a high degree of regioselectivity. The initial step of the mechanism involves the nucleophilic attack of the imine nitrogen of the amidine on the electrophilic carbon of the α-halo ketone. semanticscholar.org This is followed by an intramolecular cyclization and subsequent dehydration to form the imidazole ring. semanticscholar.org

To apply this to this compound, one would react formamidine (B1211174) with an α-halo ketone bearing the 3-methoxyphenyl (B12655295) group, such as 2-bromo-1-(3-methoxyphenyl)ethanone. Researchers have optimized this reaction by exploring various solvents and bases, finding that a mixed aqueous/organic medium can enhance reaction rates and yields while avoiding less desirable solvents like chloroform. orgsyn.org

Novel and Optimized Synthetic Approaches Applicable to this compound Derivatives

Building upon the classical foundations, contemporary research has focused on developing more efficient, environmentally friendly, and versatile synthetic methods. These novel approaches often employ catalysts to improve reaction rates and yields, and utilize alternative energy sources like microwave irradiation.

Catalyst-Mediated Synthesis

The introduction of catalysts has revolutionized imidazole synthesis, leading to milder reaction conditions, shorter reaction times, and improved product yields.

Citric Acid: As a mild, inexpensive, and biodegradable Brønsted acid catalyst, citric acid has been effectively used in the one-pot synthesis of 2,4,5-trisubstituted imidazoles. The reaction of an aromatic aldehyde, benzil, and ammonium acetate in the presence of citric acid provides excellent yields under relatively mild conditions. ijprajournal.com

Molecular Iodine: Molecular iodine has emerged as a highly efficient and versatile catalyst for the synthesis of substituted imidazoles. semanticscholar.org It can be used in catalytic amounts under solvent-free conditions, making it an environmentally attractive option. semanticscholar.org Iodine is believed to activate the carbonyl group of the aldehyde, facilitating the condensation reaction. capes.gov.br This method has been successfully applied to a wide range of aldehydes to produce 2,4,5-triaryl substituted imidazoles in high yields. semanticscholar.org

Ceric Ammonium Nitrate (B79036) (CAN): Ceric ammonium nitrate is a readily available and efficient Lewis acid catalyst for the three-component synthesis of 2,4,5-triaryl-1H-imidazoles. researchgate.net It effectively catalyzes the condensation of a diketone, an aromatic aldehyde, and ammonium acetate, leading to high yields in shorter reaction times. researchgate.netmdpi.com The use of CAN offers advantages such as simple work-up procedures. researchgate.net

Copper Catalysis: Copper catalysts, in various forms including copper(I) and copper(II) salts, have been extensively used in the synthesis of nitrogen-containing heterocycles. beilstein-journals.org Copper-catalyzed multi-component reactions for imidazole synthesis have been developed, offering good to excellent yields. beilstein-journals.org For instance, a microwave-assisted, Cu(I)-catalyzed three-component reaction has been reported for the synthesis of benzimidazole (B57391) derivatives. beilstein-journals.orgnih.gov The catalytic cycle often involves the coordination of copper to the reactants, facilitating the key bond-forming steps. beilstein-journals.org

The table below summarizes the conditions for various catalyst-mediated syntheses of imidazole derivatives, which are applicable to the synthesis of this compound.

| Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| Citric Acid | Aromatic aldehyde, Benzil, Ammonium acetate | Mild conditions | High | ijprajournal.com |

| Molecular Iodine | 1,2-diketone, Aldehyde, Ammonium acetate | Solvent-free, grinding | ~90 | semanticscholar.org |

| Ceric Ammonium Nitrate | Benzil, Aromatic aldehyde, Ammonium acetate | Shorter reaction time | High | researchgate.net |

| Copper(I) | Phenylazide, Propargyloxybenzaldehyde, 1,2-diaminobenzene | Microwave, THF/H₂O | 95 | beilstein-journals.orgnih.gov |

Microwave-Assisted and Solvent-Free Reaction Conditions

In recent years, there has been a significant shift towards more sustainable and efficient chemical processes. Microwave-assisted synthesis and solvent-free reaction conditions are at the forefront of this movement in imidazole synthesis.

Microwave irradiation has been shown to dramatically accelerate the rate of many organic reactions, including the synthesis of imidazoles. nih.govresearchgate.net This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. orientjchem.orgjetir.org The synthesis of 2,4,5-trisubstituted imidazoles from benzil, aldehydes, and ammonium acetate has been successfully carried out under microwave irradiation, sometimes in solvent-free or "neat" conditions. ijprajournal.comnih.gov

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. semanticscholar.orgasianpubs.orgorganic-chemistry.org Grinding the reactants together, sometimes with a catalytic amount of a solid-supported reagent, can be sufficient to initiate and complete the reaction. semanticscholar.org For example, the synthesis of 4,5-disubstituted imidazoles has been achieved in a solventless microwave-assisted reaction of 1,2-diketones and urotropine in the presence of ammonium acetate. organic-chemistry.org

The combination of microwave assistance and solvent-free conditions represents a powerful, green approach to the synthesis of this compound and its derivatives, offering high efficiency and minimal environmental impact. scribd.comnih.gov

The following table provides examples of microwave-assisted and solvent-free syntheses of imidazole derivatives.

| Method | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| Microwave-assisted | Benzil, Substituted aldehyde, Ammonium acetate | Solvent-free | High | ijprajournal.com |

| Microwave-assisted | 1,2-diketones, Urotropine, Ammonium acetate | Solvent-free | High | organic-chemistry.org |

| Solvent-free | 1,2-diketone, Aldehyde, Ammonium acetate | Grinding with Iodine | ~90 | semanticscholar.org |

| Microwave-assisted | 1,2-bis(4-chlorophenyl)ethane-1,2-dione, Aromatic aldehyde, Ammonium acetate | 720 watts, ~7 min | High | orientjchem.org |

Multi-Step Reaction Sequences (e.g., N-Alkylation, Reductive Cyclization)

The synthesis of substituted imidazoles such as this compound can be achieved through various multi-step reaction sequences. These methods offer the flexibility to introduce a wide range of substituents onto the imidazole core.

One common strategy involves the initial construction of the imidazole ring followed by functionalization, such as N-alkylation. For instance, a four-step synthesis has been reported for related imidazole-based compounds, which includes an N-alkylation step. acs.org In this approach, a pre-formed imidazole is reacted with an alkylating agent to introduce a substituent on one of the nitrogen atoms. acs.org Another versatile method is the Buchwald-Hartwig amination, which allows for the N-arylation of imidazoles under palladium catalysis.

Reductive cyclization represents another important pathway. For example, the synthesis of 1-[2-amino-3-[(4-methoxyphenyl)methoxy]propyl]-1H-imidazole involves the reduction of an azide (B81097) precursor using a reducing agent like lithium aluminum hydride, which leads to the formation of an amine that can be part of a cyclization process to form the imidazole ring or a substituent on it.

A specific example of a multi-step synthesis for a related compound, 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole, involves a one-pot reaction of butane-2,3-dione, m-methoxy aniline, ammonium acetate, and benzaldehyde. researchgate.netnih.gov This reaction, when refluxed in ethanol (B145695), yields the desired trisubstituted imidazole. researchgate.netnih.gov While this is a one-pot reaction, it proceeds through multiple steps of condensation and cyclization.

The following table outlines a representative multi-step synthesis for a substituted imidazole, highlighting the types of reactions involved.

| Step | Reaction Type | Reactants | Product |

| 1 | N-Alkylation | Imidazole, 2-bromo-4'-methoxyacetophenone | 2-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone |

| 2 | Reduction | 2-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone, Reducing agent | 2-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanol |

| 3 | Etherification | 2-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanol, 1-(3-bromopropoxy)-4-methoxybenzene | 1-{β-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole |

| 4 | Salt Formation | 1-{β-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole, HCl | 1-{β-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride |

This table represents a generalized multi-step synthesis based on reported methodologies for similar compounds. acs.org

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates is fundamental to optimizing synthetic routes and developing new methodologies for the preparation of this compound.

Several reaction pathways have been proposed for the synthesis of the imidazole core. The Debus-Radziszewski synthesis is a classic and versatile method for preparing polysubstituted imidazoles. pharmaguideline.com This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. The mechanism is thought to proceed in two main stages. wikipedia.org First, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. wikipedia.org This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring. wikipedia.org

Another significant pathway is the condensation of α-haloketones with amidines. researchgate.net This method is widely used for the synthesis of 2,4-disubstituted imidazoles. The reaction proceeds via initial N-alkylation of the amidine by the α-haloketone, followed by cyclization and dehydration to form the aromatic imidazole ring. The use of mixed aqueous-organic solvent systems has been found to improve yields by promoting the nucleophilicity of the amidine while managing the stability of the α-haloketone.

Catalytic cycles are also employed to enhance the efficiency and selectivity of imidazole synthesis. For instance, copper-catalyzed multicomponent reactions have been developed for the synthesis of highly functionalized imidazoles. researchgate.net In a typical cycle, the copper catalyst may activate one of the reactants, such as an alkyne or an aldehyde, facilitating its reaction with other components. The catalyst is then regenerated in the final step of the cycle, allowing it to participate in subsequent reactions. Silver-catalyzed reactions have also been explored, for example, in the synthesis of isoquinolones, where a silver(I) catalyst activates an alkyne for intramolecular cyclization. researchgate.net While not a direct synthesis of imidazole, the principles of metal-catalyzed activation of reactants are applicable.

The following table summarizes some proposed reaction pathways for imidazole synthesis.

| Pathway Name | Key Reactants | Proposed Intermediate |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Diimine |

| α-Haloketone and Amidine Condensation | α-Haloketone, Amidine | N-Alkylated Amidine |

| Van Leusen Imidazole Synthesis | Aldimine, Tosylmethyl isocyanide (TosMIC) | Tosyl-substituted dihydroimidazole |

Detailed kinetic studies specifically for the formation of this compound are not extensively documented in the literature. However, general principles of chemical kinetics and studies on related reactions can provide insights into the factors influencing the rate of imidazole ring formation.

In the synthesis from α-haloketones and amidines, the nucleophilicity of the amidine and the electrophilicity of the α-haloketone are critical for the initial N-alkylation step. The subsequent cyclization and dehydration steps can also be rate-limiting, depending on the reaction conditions.

Microwave-assisted synthesis has been shown to significantly accelerate the formation of substituted imidazoles, reducing reaction times from hours to minutes. acs.org This acceleration is attributed to the efficient and rapid heating of the reaction mixture, which increases the rate of the chemical reactions.

Advanced Spectroscopic and Crystallographic Characterization of 4 3 Methoxyphenyl 1h Imidazole

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing the vibrations of its chemical bonds.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of an imidazole (B134444) derivative is characterized by several key absorption bands. For a related compound, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the N-H stretching vibration is observed around 3410 cm⁻¹. Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. ijrar.org The C-H stretching of the methoxy (B1213986) group is expected in the 3000–2800 cm⁻¹ range. ijrar.org

In a similar molecule, 1-(4-methoxyphenyl)-1H-imidazole, characteristic bands are also observed for C-H in-plane and out-of-plane bending. researchgate.net The C-O stretching vibration of the methoxy group is another key indicator. For 2-(4-methoxyphenyl)-1H-benzimidazole, a strong band for the C-O linkage is seen at 1244 cm⁻¹. rsc.org

Table 1: Representative FT-IR Peaks for Methoxyphenyl-Substituted Imidazole Derivatives

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Compound |

|---|---|---|

| N-H Stretching | ~3410 | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole ijrar.org |

| Aromatic C-H Stretching | 3100–3000 | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole ijrar.org |

| Aliphatic C-H Stretching (CH₃) | 3000–2800 | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole ijrar.org |

| C=N Stretching | ~1613 | 2-(4-Methoxyphenyl)-1H-benzimidazole rsc.org |

This table presents expected values based on structurally similar compounds.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the C–H ring stretching vibrations are observed in the FT-Raman spectrum at 2839 cm⁻¹. ijrar.org The CH₃ in-plane bending vibrations for this molecule have been assigned at 1473 and 1444 cm⁻¹ in the FT-Raman spectrum. ijrar.org In studies of imidazole on metallic surfaces, key Raman bands for the imidazole ring are found between 983 and 1585 cm⁻¹, which can be sensitive to coordination and hydrogen bonding. mdpi.com

Table 2: Representative Raman Shifts for Methoxyphenyl-Substituted Imidazole Derivatives

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Source Compound |

|---|---|---|

| C-H Ring Stretching | ~2839 | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole ijrar.org |

| CH₃ In-plane Bending | 1473, 1444 | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole ijrar.org |

This table presents expected values based on structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For a methoxyphenyl-imidazole derivative, distinct signals are expected for the protons on the imidazole ring, the methoxyphenyl ring, and the methoxy group.

In the ¹H NMR spectrum of the related 1-(4-methoxyphenyl)-1H-imidazole, the imidazole protons appear as distinct signals, as do the aromatic protons of the methoxyphenyl group, which often show a characteristic doublet of doublets pattern. iucr.org The methoxy group protons typically appear as a sharp singlet further upfield. In a different but related compound, 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole, the N-H proton of the imidazole ring gives a signal that can be identified by its exchange with D₂O. researchgate.net

Based on data for a similar methoxyphenyl imidazole derivative, the following proton chemical shifts are anticipated. rsc.org

Table 3: Expected ¹H NMR Chemical Shifts for 4-(3-Methoxyphenyl)-1H-imidazole

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Imidazole-H | ~7.76 | singlet | |

| Aromatic-H | 7.31-6.95 | multiplet | Protons on the methoxyphenyl ring |

| Methoxy-H (OCH₃) | ~3.84 | singlet |

Data is based on a closely related methoxyphenyl imidazole derivative in CDCl₃. rsc.org The exact shifts and coupling constants will differ for the 3-methoxy isomer.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, distinct signals are expected for the carbons of the imidazole ring, the methoxyphenyl ring, and the methoxy group.

Drawing from data on a related methoxyphenyl imidazole derivative, the carbon atoms of the phenyl ring attached to the oxygen of the methoxy group would appear at a lower field (higher ppm) compared to the other aromatic carbons. rsc.org The carbons of the imidazole ring also have characteristic chemical shifts.

Table 4: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-O (Aromatic) | ~159.0 |

| Imidazole Carbons | 136.0 - 115.0 |

| Aromatic Carbons | 130.8 - 118.9 |

Data is based on a closely related methoxyphenyl imidazole derivative in CDCl₃. rsc.org The specific shifts for the 3-methoxy isomer will vary.

Solid-state NMR (ssNMR) is a crucial technique for characterizing the structure and dynamics of molecules in their crystalline state. This method is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

While specific solid-state NMR data for this compound are not available in the reviewed literature, the technique has been applied to other imidazole derivatives. For instance, solid-state ¹³C and ¹⁵N NMR have been used to characterize the polymorphs and inclusion complexes of 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-imidazole. researchgate.net In that study, distinct chemical shifts were observed for each polymorphic form, and ¹⁵N NMR was particularly useful for understanding the hydrogen bonding environments. researchgate.net A solid-state ¹⁵N NMR study of crystalline imidazole itself has also been conducted to investigate the mechanism of protonic conduction. internationaljournal.org.in

For this compound, ssNMR could be employed to:

Identify and characterize different polymorphic forms.

Determine the number of unique molecules in the asymmetric unit cell.

Probe the nature and dynamics of hydrogen bonding involving the imidazole N-H group.

Distinguish between different tautomeric forms that may be present in the solid state.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. For this compound, this technique provides definitive confirmation of its elemental composition and offers insights into the stability of its constituent parts.

The nominal molecular weight of this compound is 174.20 g/mol . High-resolution mass spectrometry (HR-MS) can provide a more precise mass measurement, confirming the molecular formula C₁₀H₁₀N₂O. For instance, a related imidazole derivative was analyzed by HR-MS, and the calculated mass for the protonated molecule [M+H]⁺ was found to be in excellent agreement with the observed mass, demonstrating the accuracy of this technique. researchgate.net

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, revealing the most stable fragment ions. The fragmentation of the parent imidazole ring is a known process. nist.gov For substituted imidazoles like this compound, fragmentation would likely involve the cleavage of the bonds connecting the phenyl and imidazole rings, as well as the loss of the methoxy group. A proposed fragmentation pathway for a similar compound, 4-hydroxy-3-methoxybenzaldehyde, involved the loss of a CO₂ fragment. researchgate.net

Table 1: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Data Source |

| This compound | C₁₀H₁₀N₂O | 174.20 | nih.govsigmaaldrich.com |

| 1H-Imidazole | C₃H₄N₂ | 68.08 | nist.gov |

| 4-((2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)pyridine | C₂₈H₂₄N₃ | 402.1970 ([M+H]⁺) | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is typically characterized by absorptions arising from π→π* and n→π* transitions. The π→π* transitions, which are generally more intense, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the imidazole system. The n→π* transitions, which are usually weaker, involve the excitation of non-bonding electrons (e.g., from the nitrogen atoms in the imidazole ring) to antibonding π* orbitals.

A study on a similar compound, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, showed absorption peaks at 340 nm and 406 nm, with the absorption at 406 nm attributed to a π→π* transition. researchgate.net Another related chalcone, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, exhibited a maximum absorption at 342 nm, assigned to an n→π* transition, which was attributed to excitation in the aromatic ring. researchgate.net The electronic transitions of imidazole itself have also been studied. nist.gov The specific absorption maxima for this compound would be influenced by the electronic communication between the methoxyphenyl and imidazole rings.

Table 2: UV-Vis Spectroscopic Data for Imidazole Derivatives

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol | DMF | 340, 406 | π→π* (at 406 nm) | researchgate.net |

| 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one | Not Specified | 342 | n→π* | researchgate.net |

| 1H-Imidazole | Not Specified | ~207, ~257 | Not Specified | nist.gov |

Single Crystal X-ray Diffraction for Solid-State Geometry and Conformation

In a study of the related compound 1-(4-methoxyphenyl)-1H-imidazole, the angle between the mean planes of the imidazole and arene rings was found to be 43.67 (4)°. iucr.org For another derivative, 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole, the imidazole ring makes a dihedral angle of 68.26 (7)° with the methoxyphenyl ring. nih.gov The crystal structure of these compounds is often stabilized by weak intermolecular interactions, such as C-H···N and C-H···O hydrogen bonds. iucr.orgnih.gov The specific crystal packing of this compound would be determined by a combination of these non-covalent interactions.

Table 3: Crystallographic Data for Related Imidazole Derivatives

| Compound | Crystal System | Space Group | Dihedral Angle (Imidazole-Phenyl) | Reference |

| 1-(4-methoxyphenyl)-1H-imidazole | Monoclinic | P2₁/n | 43.67 (4)° | iucr.org |

| 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole | Monoclinic | P2₁/c | 68.26 (7)° | nih.gov |

| 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | Orthorhombic | P2₁2₁2₁ | 14.86 (16)° | nih.gov |

| 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | Orthorhombic | Pca2₁ | Not specified directly | iosrjournals.org |

Theoretical and Computational Chemistry Studies on 4 3 Methoxyphenyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of molecules. Methodologies like DFT and HF are pivotal in computational chemistry for understanding molecular structures and energies.

Density Functional Theory (DFT) Optimizations and Electronic Structure Analysis

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. DFT, particularly with the B3LYP functional, is widely used for optimizing molecular geometries and predicting vibrational frequencies and electronic properties of imidazole (B134444) derivatives.

For analogous compounds such as 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole, calculations using the B3LYP level with ccpVDZ and 6-311G basis sets have been performed to compute the optimized geometrical structure and harmonic vibrational frequencies. ijrar.org The results from these studies generally show good agreement with experimental data, confirming the reliability of the DFT method for this class of compounds. ijrar.org Similarly, a study on 4-[(4-allyl-2-methoxyphenoxy)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole utilized the B3LYP/6-311G(d,p) basis set to optimize the molecular structure, with the theoretical bond lengths and angles showing strong concordance with experimental X-ray diffraction data. nih.gov These studies indicate that DFT calculations can provide a reliable prediction of the three-dimensional structure and electronic distribution of 4-(3-Methoxyphenyl)-1H-imidazole.

Hartree-Fock (HF) Calculations and Comparative Analyses

The Hartree-Fock method is another cornerstone of quantum chemical calculations, providing a foundational approximation for the electronic structure of atoms and molecules. While often less accurate than DFT in predicting certain properties due to its neglect of electron correlation, HF calculations are valuable for comparative analysis.

A computational study on 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide employed the Hartree-Fock method to predict its molecular structure and electronic properties. pesquisaonline.net Such calculations provide optimized geometries and are used to analyze frontier molecular orbitals and molecular electrostatic potential. pesquisaonline.net When comparing results from HF and DFT methods for similar molecules, DFT often provides geometric parameters closer to experimental values. For instance, in a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, both B3LYP (DFT) and HF methods were used, revealing some variations in conformational details, particularly around flexible substituent groups, with DFT generally being more robust.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is crucial for explaining the electronic behavior, reactivity, and stability of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The distribution and energy of these orbitals determine how the molecule interacts with other species.

In studies of methoxyphenyl-imidazole derivatives, the HOMO is typically located over the electron-rich regions of the molecule, often involving the imidazole ring and the methoxyphenyl group. The LUMO is also generally distributed across the π-system of the molecule. For example, in 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, analysis of the HOMO and LUMO is used to understand the charge transfer mechanisms within the molecule, which are key to its bioactivity. pesquisaonline.net The energy of these orbitals is a critical factor in determining the molecule's electronic transitions and reactivity. schrodinger.com

HOMO-LUMO Energy Gap and its Correlation with Molecular Reactivity and Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. schrodinger.com A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ijrar.org Conversely, a small energy gap suggests higher reactivity and lower stability. nih.gov

Computational studies on related imidazole derivatives provide data on these energy gaps. For 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to understand the charge transfer interactions within the molecule. ijrar.org A smaller gap often correlates with enhanced bioactivity. pesquisaonline.net The principle that a smaller HOMO-LUMO gap corresponds to greater conjugation and potentially higher reactivity is a well-established concept in molecular orbital theory. reddit.com

Table 1: Calculated FMO Properties of a Related Methoxyphenyl-Imidazole Derivative

| Molecular Property | Energy (eV) |

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| HOMO-LUMO Gap (ΔE) | 4.4871 |

| Data is for a representative imidazole derivative as reported in theoretical studies. pesquisaonline.net |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the electron density surface, where red indicates electron-rich (negative potential) regions and blue indicates electron-poor (positive potential) regions.

For imidazole derivatives, MEP analysis reveals that the nitrogen atoms of the imidazole ring are typically electron-rich, nucleophilic sites, indicated by a negative electrostatic potential. ijrar.orgresearchgate.net In the case of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide, MEP analysis showed a negative charge concentration around the nitro group, identifying it as a highly reactive part of the molecule, while a positive potential was observed over the NH part of the imidazole ring. pesquisaonline.net These potential maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, and how a molecule might "recognize" and interact with a biological receptor or another chemical species. pesquisaonline.net For this compound, it is expected that the nitrogen atoms and the oxygen of the methoxy (B1213986) group would be regions of negative potential, susceptible to electrophilic attack, while the hydrogen atom on the imidazole nitrogen would be a site of positive potential.

Reactivity Descriptors and Reactive Site Prediction

Theoretical and computational chemistry offers powerful tools to predict the chemical behavior of molecules. Reactivity descriptors, derived from conceptual density functional theory (DFT), are crucial for understanding and predicting how a molecule will interact with other chemical species. These descriptors help in identifying the most probable sites for electrophilic and nucleophilic attacks.

Global Chemical Reactivity Descriptors

Chemical Hardness (η): Hardness is a measure of the molecule's resistance to change in its electron distribution. It is calculated as half the difference between the ionization potential (I) and electron affinity (A), often approximated by η ≈ (E_LUMO - E_HOMO) / 2. Molecules with a small HOMO-LUMO gap are considered "soft," more polarizable, and more reactive, while those with a large gap are "hard" and less reactive acadpubl.eu.

Electronegativity (χ): This describes the ability of a molecule to attract electrons. It is calculated as the negative of the average of the ionization potential and electron affinity: χ ≈ (I + A) / 2.

Electrophilicity Index (ω): This global descriptor, defined as ω = χ² / (2η), quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile acadpubl.eu.

In a study of 1,4,3,5-oxathiadiazepane 4,4-dioxides, these descriptors were used to compare the reactivity of different derivatives. The compound with the smallest chemical hardness value was identified as the most reactive, and the one with the highest electrophilicity index was deemed the strongest electrophile acadpubl.eu.

Illustrative Data: Global Chemical Reactivity Descriptors The table below shows typical values for global reactivity descriptors for a hypothetical imidazole derivative, calculated using DFT methods.

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -6.2 |

| LUMO Energy | E_LUMO | -1.5 |

| Energy Gap | ΔE | 4.7 |

| Chemical Hardness | η | 2.35 |

| Electronegativity | χ | 3.85 |

| Electrophilicity Index | ω | 3.15 |

| This is sample data and does not represent this compound. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, core pairs, and bonding and antibonding orbitals.

This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation. Hyperconjugation involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Illustrative Data: NBO Analysis of Donor-Acceptor Interactions This table exemplifies the kind of data generated from an NBO analysis, showing the stabilization energy (E(2)) for key orbital interactions in a related imidazole derivative.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) on N1 | σ(C2-N3) | 5.21 |

| LP(1) on N3 | σ(C2-N1) | 4.88 |

| π(C4-C5) | π(C2-N3) | 20.50 |

| π(C6-C11) of Phenyl Ring | π(C4-C5) of Imidazole Ring | 3.15 |

| LP denotes a lone pair. This is sample data and does not represent this compound. |

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry chemscene.com.

Exploring the PES allows chemists to identify the most stable conformers (energy minima) and the transition states (saddle points) that connect them. This is crucial for understanding a molecule's flexibility, its most likely shapes, and the energy barriers for converting between different conformations. Computational methods, such as DFT, are used to calculate the energies of various conformers and map out the PES.

For instance, in a study of 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole, a related molecule, X-ray crystallography revealed the specific dihedral angles between the imidazole, methoxyphenyl, and phenyl rings, defining its solid-state conformation nih.gov. A full computational conformational analysis would explore all possible rotations around the single bonds connecting these rings to map the PES and identify all low-energy structures.

Theoretical Investigations of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are vital for technologies like optical switching, frequency conversion, and data storage.

Computational chemistry plays a key role in the design and screening of new NLO materials. The key property of interest is the hyperpolarizability (β), which is a measure of the nonlinear response. Molecules with large hyperpolarizability values are promising candidates for NLO applications.

Theoretical studies on various imidazole and triazole derivatives have shown that compounds with significant intramolecular charge transfer (ICT), often found in donor-π-acceptor systems, tend to exhibit high NLO responses mdpi.comnih.gov. Quantum chemical calculations, such as those using DFT, can predict the hyperpolarizability of a molecule, guiding synthetic efforts toward the most promising candidates. For example, theoretical calculations on 2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide included the calculation of the first hyperpolarizability to measure its NLO property researchgate.net.

Illustrative Data: Calculated NLO Properties The following table shows representative data for calculated NLO properties for a hypothetical molecule. The total static first hyperpolarizability (β_tot) is a key indicator of NLO activity.

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | µ | 4.5 Debye |

| Mean Polarizability | α | 150 |

| First Hyperpolarizability | β_tot | 850 |

| This is sample data and does not represent this compound. 1 a.u. of hyperpolarizability = 8.6393 x 10⁻³³ esu. |

Molecular Interaction Mechanisms of 4 3 Methoxyphenyl 1h Imidazole with Biological Targets in Vitro Studies

Enzyme Binding and Inhibition Mechanisms (In Vitro)

The imidazole (B134444) scaffold is a key pharmacophore that facilitates binding to numerous enzymes. For 4-(3-Methoxyphenyl)-1H-imidazole and related compounds, these interactions are often characterized by high specificity and potent inhibition, which have been extensively studied through biochemical and structural assays.

The p38 mitogen-activated protein (MAP) kinases are central regulators of inflammatory responses, making them a significant therapeutic target. columbia.edu Imidazole-based compounds are a well-established class of p38 MAP kinase inhibitors. nih.gov The primary mechanism for many of these inhibitors, particularly the pyridinyl-imidazole class, involves direct competition with ATP for binding to the kinase's active site. nih.gov

However, a distinct and potent mechanism has been identified for a class of diaryl urea (B33335) inhibitors that also incorporate a phenyl-imidazole-like moiety. These inhibitors bind to a novel allosteric site, which is adjacent to the ATP-binding pocket. columbia.eduresearchgate.net This binding event is dependent on and stabilizes a specific "DFG-out" conformation of the kinase, where the highly conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped from its active orientation. researchgate.net This conformational change is incompatible with ATP binding, leading to effective inhibition of the kinase. columbia.eduresearchgate.net Solution studies have shown that this interaction is characterized by slow binding kinetics, consistent with the need for a significant conformational adjustment of the enzyme. columbia.edu

The ATP-binding pocket of p38 MAP kinase is the target for many small molecule inhibitors, including those from the pyridinyl-imidazole class. nih.gov These compounds, such as the well-studied SB 203580, act as competitive inhibitors by directly occupying the space where ATP would normally bind. nih.gov This prevents the phosphorylation of the kinase's downstream substrates. nih.gov The specificity of these inhibitors is often determined by key interactions within this pocket. For example, the 4-phenyl group of some pyridinyl-imidazole inhibitors has been identified as a crucial determinant for specificity. columbia.edu

In contrast, the allosteric inhibition mechanism utilized by diaryl urea compounds, such as BIRB 796, also ultimately prevents ATP from binding. columbia.eduresearchgate.net By stabilizing the inactive "DFG-out" conformation, these inhibitors structurally rearrange the active site, making it unable to accommodate ATP, thus blocking kinase activity. columbia.edu This demonstrates that while the ultimate effect is the prevention of ATP utilization, the direct site of interaction can be distinct from the ATP pocket itself. researchgate.net

Human lanosterol (B1674476) 14α-demethylase (CYP51A1) is a critical cytochrome P450 enzyme in the cholesterol biosynthesis pathway. nih.govwikipedia.org Its orthologs in fungi and protozoa are the primary targets for azole-based antifungal drugs, which include imidazole derivatives. nih.gov These inhibitors function by coordinating the imidazole nitrogen atom to the heme iron atom located in the enzyme's active site. This interaction prevents the binding and metabolism of the natural substrate, lanosterol, thereby halting the sterol production pathway. nih.gov

While human CYP51 is generally more resistant to inhibition than its microbial counterparts, certain compounds can achieve inhibition. nih.gov For example, the natural flavonoid luteolin (B72000) 7,3′-disulfate has been shown to inhibit human CYP51A1 activity in a reconstituted system, though with a higher IC50 value compared to known inhibitors like ketoconazole (B1673606). mdpi.com Molecular docking studies suggest that some inhibitors bind very close to the heme iron, while others may bind at a distance, potentially blocking the substrate access channel or interfering with redox partner interactions. mdpi.com

Arachidonate 15-lipoxygenase (ALOX15) is an enzyme that catalyzes the metabolism of polyunsaturated fatty acids, leading to the production of lipid mediators and, in some cases, cytotoxic aldehydes like 4-hydroxynonenal (B163490) (4HNE) that contribute to oxidative stress. nih.govnih.gov Inhibition of ALOX15 is a therapeutic strategy to mitigate this oxidative damage. nih.gov Pharmacological inhibition of ALOX15 in vitro has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation. nih.govnih.gov While specific studies detailing the inhibition mechanism of this compound were not prominently found, the general approach for ALOX15 inhibitors involves blocking the enzyme's catalytic activity, thereby preventing the oxygenation of its fatty acid substrates. pharmaceutical-technology.com

Research into imidazole-containing scaffolds has revealed inhibitory activity against a variety of other key enzymes.

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for producing pro-inflammatory prostaglandins. Many non-steroidal anti-inflammatory drugs (NSAIDs) target this enzyme. semanticscholar.org Various synthetic derivatives containing pyrazole, isoxazole, and imidazole moieties have been developed as selective COX-2 inhibitors. nih.govnih.govcbijournal.com The mechanism typically involves the insertion of the inhibitor into the hydrophobic channel of the COX-2 active site, where it forms key hydrogen bonds with residues like Ser530 and Tyr385, preventing the binding of the natural substrate, arachidonic acid. mdpi.com The selectivity for COX-2 over the constitutive COX-1 isoform is often attributed to the inhibitor's ability to bind within the larger active site and additional side pocket of COX-2. semanticscholar.org

Topoisomerase IIα (Topo IIα): This enzyme is essential for managing DNA topology during replication and transcription, making it a target for anticancer drugs. nih.gov Inhibitors can be classified as poisons, which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which interfere with the enzyme's function, often by blocking its ATPase activity. imist.ma Various natural and synthetic compounds, including quinoline (B57606) derivatives and certain flavonoids, have been shown to inhibit Topo IIα. researchgate.netdntb.gov.ua For catalytic inhibitors, the mechanism often involves binding to the ATPase domain of the enzyme, preventing the conformational changes necessary for its catalytic cycle. imist.ma

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation, and its overexpression is linked to cancer progression. nih.govnih.gov FAK inhibitors can disrupt its kinase activity or its scaffolding functions. amsterdamumc.nl Inhibition of FAK's kinase domain prevents the phosphorylation of downstream targets, thereby suppressing signaling pathways that promote tumor growth and metastasis. nih.govamsterdamumc.nl

Inhibitory Activities of Imidazole-Related Scaffolds on Various Enzymes

| Compound Class/Derivative | Target Enzyme | Mechanism of Action | IC50 Values (if reported) | Reference(s) |

|---|---|---|---|---|

| Pyridinyl-Imidazoles | p38 MAP Kinase | ATP-Competitive Inhibition | Varies (nanomolar range) | nih.gov |

| Diaryl Ureas (with Phenyl-Imidazoles) | p38 MAP Kinase | Allosteric Inhibition (DFG-out) | Varies (picomolar to nanomolar) | columbia.edu, researchgate.net |

| Azole Antifungals (Imidazole-based) | Lanosterol 14α-Demethylase | Heme-Iron Coordination | Varies | nih.gov |

| Isoxazole Derivatives | COX-2 | Active Site Binding | 0.55 - 0.93 µM (for potent compounds) | nih.gov |

| Naphtho-thiazolo-pyrimidine Hybrids | Topoisomerase IIα | Catalytic Inhibition | Not specified (activity confirmed at 10 µM) | nih.gov |

Receptor Binding and Modulation Mechanisms (In Vitro)

While the primary focus of in vitro studies on this compound and its analogs has been on enzyme inhibition, the potential for these compounds to interact with cellular receptors exists. However, based on the available literature, specific in vitro studies detailing the binding and modulation of receptors by this compound are not extensively reported. The biological activities observed are predominantly attributed to the enzyme inhibition pathways described above. Further research would be required to explore any potential direct interactions with cell surface or nuclear receptors.

Analysis of Endothelin Receptor Interactions

Research into the direct interactions between this compound and endothelin receptors is not extensively detailed in the currently available scientific literature. Specific studies quantifying binding affinities or functional modulation of endothelin receptor subtypes by this particular compound are not prominently reported.

Mechanisms of Non-Selective Cation Channel Modulation

The modulation of non-selective cation channels represents a potential therapeutic avenue for various conditions. However, specific in vitro investigations detailing the mechanisms through which this compound directly modulates these channels are not clearly established in published research.

Investigation of Store-Operated Calcium Entry (SOCE) Channel Inhibition

Store-Operated Calcium Entry (SOCE) is a critical cellular signaling process. Detailed in vitro studies focusing specifically on the inhibitory effects of this compound on SOCE channels, including concentration-response relationships and the identification of specific channel protein interactions, are not found in the available literature.

G-Protein Coupled Receptor (GPCR) Interaction Pathways

G-Protein Coupled Receptors (GPCRs) are a vast family of receptors involved in numerous physiological processes. While imidazole-containing compounds are known to interact with various GPCRs, specific studies elucidating the detailed interaction pathways of this compound with specific GPCRs, including receptor binding assays and functional downstream signaling analyses, are not sufficiently documented in the accessible scientific reports. GPCR signaling is a complex process that can be initiated by the binding of an agonist, leading to the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which blocks further G-protein activation and can trigger receptor internalization or initiate β-arrestin-mediated signaling pathways.

Computational Molecular Docking Studies

Computational docking is a powerful tool used to predict how a molecule, or ligand, will bind to a protein target. This method helps in understanding the potential binding orientation and affinity, guiding further experimental studies.

Prediction of Ligand-Protein Binding Modes

Molecular docking simulations are employed to predict the most likely conformation of a ligand when it binds to a protein's active site. These predictions are based on scoring functions that evaluate the complementarity of the ligand and the protein. For a given compound like this compound, docking studies would theoretically predict its binding pose within a target protein's binding pocket, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. The process involves generating a multitude of possible binding poses and then ranking them to identify the most favorable ones. However, specific published docking studies illustrating the predicted binding modes of this compound with specific biological targets remain limited.

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

Extensive literature searches did not yield any specific studies on the molecular dynamics (MD) simulations of this compound complexed with biological targets. While MD simulations are a powerful tool for understanding the dynamic interactions between a ligand and its receptor, this particular methodology has not been reported for this compound in the available scientific literature.

In Vitro Cellular Pathway Modulation and Signaling Alterations (e.g., Ca2+ Influx, Cytokine Release)

There is currently no publicly available research data detailing the in vitro cellular pathway modulation or specific signaling alterations, such as calcium (Ca²⁺) influx or cytokine release, directly induced by this compound. Investigations into the effects of this compound on cellular signaling cascades have not been reported in the reviewed scientific literature.

Structure Activity Relationship Sar Investigations and Molecular Design Principles for 4 3 Methoxyphenyl 1h Imidazole Derivatives

Systematic Design and Synthesis of 4-(3-Methoxyphenyl)-1H-imidazole Analogs for SAR Probes

The foundation of any SAR investigation lies in the systematic design and synthesis of a library of analogs. For derivatives of this compound, this involves the methodical alteration of specific parts of the molecule to probe their importance for biological activity. Researchers have designed and synthesized extensive series of tetra-substituted imidazole (B134444) derivatives to investigate their photophysical and biological properties, such as anti-cancer and urease inhibitory activities. elsevierpure.com

The synthetic approaches are often designed for efficiency and versatility, allowing for the creation of a diverse set of compounds. Three-component synthesis systems, for example, are an advantageous method, offering good yields, simple procedures, and the use of low-cost chemicals. ijsrp.org This strategy involves reacting a dione (B5365651) (like 4-methoxybenzil), a substituted aldehyde, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) to construct the imidazole core in a single step. ijsrp.org By varying the substituted aldehyde, chemists can systematically introduce a wide range of functional groups at different positions on the imidazole scaffold. These synthesized analogs then serve as molecular probes to map out the SAR landscape, revealing which substitutions enhance or diminish the desired biological effect. For instance, studies have focused on creating libraries of imidazole derivatives with π-extended, π-fused, and non-fused aromatic systems to systematically evaluate the impact of these structural variations. elsevierpure.combwise.kr

Pharmacophore Identification and Refinement

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Identifying and refining the pharmacophore of a class of compounds is a critical step in drug design. For imidazole-based compounds, this process involves analyzing the common structural features of active molecules.

Computational studies on related heterocyclic structures, such as imidazopyridines, have successfully identified key pharmacophoric features. mdpi.com A representative pharmacophore model for B-Raf inhibitors, for example, was found to contain two hydrogen bond acceptor atoms, three hydrogen bond donor atoms, and three hydrophobic regions. mdpi.com The development of such models often employs techniques like the Genetic Algorithm with Linear Assignment of Hypermolecular Alignment of Database (GALAHAD). mdpi.com Similarly, a "hybrid pharmacophore" approach has been used, combining the imidazole scaffold with other pharmacologically important moieties like 1,2,3-triazoles to create novel hybrid compounds with enhanced activity. nih.gov By understanding the crucial interaction points, chemists can refine existing molecules or design new ones that fit the pharmacophore model more precisely, thereby increasing the probability of discovering potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com These models are invaluable for predicting the activity of unsynthesized compounds, prioritizing them for synthesis, and gaining insight into the mechanisms of drug action. nih.gov

Both 2D and 3D QSAR models have been developed for various imidazole-based inhibitors. nih.gov 2D-QSAR models correlate biological activity with physicochemical properties or topological indices derived from the 2D structure. nih.gov More advanced non-linear models, such as those using neural networks, have shown superior predictive ability for imidazole-based glutaminyl cyclase (QC) inhibitors, achieving high correlation coefficients (e.g., R² = 0.933) and strong predictive power (e.g., R²pred = 0.911). nih.gov

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the 3D arrangement of the molecules. mdpi.comnih.gov These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. nih.gov For a series of imidazopyridine B-Raf inhibitors, a CoMSIA model based on a pharmacophore alignment yielded a robust model with good cross-validated (q² = 0.621) and predictive (r²pred = 0.885) correlation coefficients, demonstrating the utility of 3D-QSAR in understanding the structural requirements for activity. mdpi.com

The primary output of 3D-QSAR studies is a set of contour maps that visualize the regions where specific properties are favorable or unfavorable for activity. nih.gov

Steric Features: Green contours typically indicate regions where bulky substituents increase biological activity, while yellow contours show areas where steric bulk is detrimental. This information guides the placement and size of substituents to optimize the fit within the target's binding pocket.

Electronic Features: Blue contours often highlight regions where electropositive groups enhance activity, suggesting a favorable interaction with an electron-rich area of the receptor. Conversely, red contours indicate where electronegative groups are preferred, pointing to a nearby electropositive region on the target.

Hydrophobic Features: Hydrophobic maps can reveal areas where non-polar groups are favorable, likely corresponding to hydrophobic pockets in the receptor, while hydrophilic maps suggest areas where polar groups can form beneficial interactions like hydrogen bonds.

By analyzing these correlations, researchers can deduce that for a particular biological target, a bulky, electron-donating group might be required at one position of the this compound scaffold, while a small, electron-withdrawing group might be preferred at another. These insights provide a rational basis for the design of next-generation analogs with improved potency.

Computational Ligand-Based and Structure-Based Molecular Design

Computational chemistry provides powerful tools for molecular design that can be broadly categorized as ligand-based and structure-based. nih.gov

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the information derived from a set of known active ligands. Pharmacophore modeling and QSAR are primary examples of ligand-based methods. mdpi.com A validated pharmacophore model can be used as a 3D query to screen large compound databases (virtual screening) to identify novel chemical scaffolds that possess the required features for activity. mdpi.comnih.gov

Structure-Based Design: When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, structure-based design becomes possible. Molecular docking is a key technique in this approach, where candidate molecules are computationally placed into the binding site of the protein. biointerfaceresearch.com This allows for the visualization of plausible binding poses and the analysis of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. biointerfaceresearch.comnih.gov Docking studies can explain the SAR data at an atomic level and guide the design of new inhibitors that make more optimal interactions with the target, thereby improving affinity and selectivity.

Impact of Substituent Modifications on Molecular Interactions and Selectivity

The ultimate goal of SAR studies is to understand how specific modifications to a chemical structure affect its interactions with a biological target. The introduction of different substituents onto the this compound core can profoundly influence its properties through a combination of steric, electronic, and hydrophobic effects.

For instance, the introduction of a hydroxyl (-OH) group can create an intramolecular hydrogen bond, leading to the formation of a stable quasi-ring structure that can affect the molecule's conformation and electronic properties. nih.gov The position of substituents is also critical; studies on related heterocycles show that the placement of bromine or hydroxyl groups significantly modulates the electronic structure of the parent compound through inductive effects. nih.gov

These modifications directly impact how the molecule interacts with its biological target. A new hydrogen bond donor/acceptor can form a crucial anchor point within a binding pocket. Altering the size of a substituent can improve van der Waals contacts or, conversely, introduce a steric clash. Changing the electronic nature of the rings can affect π-π stacking interactions with aromatic residues in the protein. researchgate.net The collective effect of these changes determines not only the potency of the compound but also its selectivity for the intended target over other related proteins, which is a critical aspect of modern drug development. elsevierpure.com

Table of Mentioned Compounds

Future Research Directions and Emerging Paradigms for 4 3 Methoxyphenyl 1h Imidazole Research

Exploration of Novel and Green Synthetic Methodologies

The chemical synthesis of 4-(3-methoxyphenyl)-1H-imidazole and its derivatives is undergoing a paradigm shift towards more environmentally benign and efficient methods. Traditional synthetic approaches often involve harsh reaction conditions, hazardous solvents, and generate significant chemical waste. The principles of green chemistry are now guiding the development of novel synthetic protocols that are not only more sustainable but also offer improved yields and purity. wjbphs.comresearchgate.net

One promising avenue is the use of microwave-assisted organic synthesis (MAOS). researchgate.net This technique can dramatically reduce reaction times, often from hours to minutes, and enhance reaction rates and product yields. wjbphs.comresearchgate.net The mechanism of microwave heating involves the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This efficiency can lead to cleaner reactions with fewer byproducts. researchgate.net For instance, a green chemistry approach for synthesizing triphenyl-imidazole using water as a solvent instead of more hazardous options like ethanol (B145695) has been reported to significantly increase the percentage yield compared to conventional methods. wjbphs.com

Furthermore, the development of one-pot, multicomponent reactions is gaining traction. These reactions, where multiple starting materials react in a single step to form a complex product, are inherently more atom-economical and reduce the need for intermediate purification steps. ias.ac.in The use of novel catalysts, such as nano aluminum nitride, under solvent-free conditions represents another significant step towards sustainable synthesis. ias.ac.in These methods not only minimize the environmental footprint but also offer a cost-effective and simpler pathway to a diverse range of imidazole (B134444) derivatives. ias.ac.in

Integration of Advanced Computational Techniques for Predictive Modeling

The synergy between experimental research and computational chemistry is becoming increasingly crucial in the study of imidazole-based compounds. Advanced computational techniques, particularly quantum chemical theory and molecular dynamics (MD) simulations, are providing unprecedented insights into the molecular properties and reaction mechanisms of these molecules. nih.govacs.org

Quantum chemical methods, such as those based on the complete active space self-consistent field (CASSCF) level of theory, are being employed to investigate the electronic structure and potential energy surfaces of imidazole derivatives. nih.gov These calculations can elucidate complex reaction mechanisms, such as decomposition pathways, by identifying key intermediates and transition states. nih.gov For example, theoretical studies have shown the critical role of conical intersections in the decomposition of nitroimidazole systems. nih.gov

Molecular docking simulations are another powerful tool for predicting the binding affinity and interaction patterns of imidazole derivatives with biological targets. nih.gov This in silico approach allows for the virtual screening of large compound libraries to identify promising candidates for further experimental investigation, thereby streamlining the drug discovery process. nih.gov By understanding the structure-activity relationships at a molecular level, researchers can rationally design new derivatives with improved pharmacological profiles. nih.gov

Application of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The quest for novel this compound derivatives with enhanced biological activities is being accelerated by the integration of high-throughput screening (HTS) and combinatorial chemistry. combichemistry.com HTS allows for the rapid testing of thousands of compounds against a specific biological target, enabling the swift identification of "hits." combichemistry.com This technology is a cornerstone of modern drug discovery. combichemistry.com

Combinatorial chemistry provides the means to generate large and diverse libraries of related compounds. combichemistry.com By systematically varying the substituents on the imidazole core, researchers can create a vast array of derivatives for screening. Both solid-phase and liquid-phase combinatorial synthesis have proven to be powerful strategies for generating these libraries. combichemistry.com

The synergy between these two fields is a potent engine for lead discovery and optimization. Once a hit is identified through HTS, combinatorial chemistry can be used to synthesize a focused library of analogs around that initial scaffold. This iterative process of synthesis and screening allows for the rapid exploration of the structure-activity relationship (SAR) and the identification of compounds with improved potency and selectivity. The journal Combinatorial Chemistry & High Throughput Screening is a key resource in this area, publishing research on chemoinformatics, lab automation, and other topics central to advancing drug discovery. benthamscience.comeco-vector.com

Deepening the Understanding of In Vitro Molecular Interaction Networks

A deeper comprehension of how this compound and its analogs interact with biological systems at a molecular level is fundamental for their development as therapeutic agents. Future research will increasingly focus on elucidating their in vitro molecular interaction networks. This involves identifying their direct molecular targets and understanding the downstream effects on cellular pathways.

Techniques such as affinity chromatography, co-immunoprecipitation, and mass spectrometry-based proteomics are instrumental in identifying the protein binding partners of these compounds. Once target proteins are identified, further biochemical and biophysical assays can be employed to characterize the binding kinetics and thermodynamics of the interaction.

Furthermore, understanding the broader impact on cellular signaling pathways is crucial. Cell-based assays that monitor changes in gene expression, protein phosphorylation, or the localization of key signaling molecules can provide a comprehensive picture of the compound's mechanism of action. combichemistry.com For instance, studies on other imidazole derivatives have investigated their effects on pathways like p38 MAP kinase. researchgate.net This detailed molecular understanding is essential for predicting both the efficacy and potential off-target effects of new drug candidates.

Development of Integrated Experimental and Theoretical Frameworks for Imidazole Research

The future of research into this compound and related compounds lies in the seamless integration of experimental and theoretical approaches. nih.gov This synergistic framework allows for a more comprehensive and efficient exploration of their chemical and biological properties. nih.govacs.org

Experimental studies provide the real-world data on synthesis, reactivity, and biological activity. nih.govnih.gov In parallel, theoretical calculations can offer a detailed, atomistic understanding of the underlying principles governing these observations. nih.gov For example, experimental observations of reaction outcomes can be rationalized and predicted by computational modeling of reaction pathways and transition states. nih.gov Similarly, the results of in vitro biological assays can be explained and further guided by molecular docking and simulation studies. nih.govnih.gov

This integrated approach creates a powerful feedback loop. Experimental results can be used to validate and refine theoretical models, while computational predictions can guide the design of new experiments, such as the synthesis of novel derivatives with specific desired properties. This iterative cycle of experiment and theory will undoubtedly accelerate the pace of discovery and innovation in the field of imidazole chemistry.

Q & A

Q. What are the common synthetic routes for 4-(3-Methoxyphenyl)-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzaldehydes and ammonium acetate in the presence of a catalyst. For example, highlights the use of multi-component reactions (e.g., via the Debus-Radziszewski method) with substituted aryl aldehydes and 1,2-diketones. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol may improve solubility .

- Catalysts : Acidic catalysts (e.g., HCl) or Lewis acids (e.g., ZnCl₂) can accelerate imidazole ring formation.

- Temperature : Reactions often proceed at reflux (80–120°C) to achieve yields >70% .

Table 1 summarizes optimized conditions from analogous syntheses:

| Reagent System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NH₄OAc, 3-methoxybenzaldehyde | Ethanol | 80 | 75 | |

| ZnCl₂, NH₄OAc | DMF | 120 | 82 |

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm). Coupling patterns distinguish substituent positions .

- IR Spectroscopy : Confirm N–H stretches (~3400 cm⁻¹) and C=O/C=N bonds (~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₁₀H₁₀N₂O: 175.0870) .

Q. What purification methods are effective for imidazole derivatives?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 4:1 → 1:1) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray analysis .

Advanced Research Questions

Q. How can X-ray crystallography determine the molecular structure and conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsion angles. For example:

- Crystal System : Monoclinic (P21/c) with unit cell parameters a = 11.706 Å, b = 20.230 Å, c = 9.542 Å .

- Data Collection : Use a Bruker APEX-II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 173 K .

- Validation : R factor < 0.05 and wR < 0.12 ensure accuracy .

Q. How do structural modifications at specific positions affect biological activity?

- Methodological Answer :

- Substituent Analysis : Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring reduce antimicrobial activity, while electron-donating groups (e.g., -OCH₃) enhance it .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like cytochrome P450. For example, 3-methoxy substitution improves binding affinity by 2.3 kcal/mol compared to unsubstituted analogs .

Q. What computational methods predict the bioavailability of imidazole derivatives?

- Methodological Answer :

- Key Parameters :

- Rotatable Bonds : ≤10 (reduced flexibility improves absorption) .

- Polar Surface Area (PSA) : ≤140 Ų (enhances membrane permeability) .

- Tools : Use QikProp (Schrödinger) to calculate PSA and logP. For this compound, PSA = 58 Ų and logP = 2.1 suggest moderate oral bioavailability .

Q. How to resolve discrepancies in biological activity data across substituted imidazoles?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA to compare IC₅₀ values from dose-response assays (e.g., antimicrobial tests). Outliers may arise from assay variability or impurities .

- Meta-Analysis : Cross-reference published SAR data (e.g., substituent effects on MIC values) to identify trends .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antifungal potency of this compound derivatives?

- Methodological Answer : Variations in assay protocols (e.g., fungal strain selection, incubation time) significantly impact results. Standardize testing using CLSI guidelines (Clinical and Laboratory Standards Institute) and include positive controls (e.g., fluconazole) .